molecular formula C15H27P B14690513 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole CAS No. 34938-22-2

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole

Cat. No.: B14690513
CAS No.: 34938-22-2
M. Wt: 238.35 g/mol
InChI Key: MKHRMKSXBAHAJT-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole is a complex organic compound that belongs to the class of phosphindoles. Phosphindoles are heterocyclic compounds containing a phosphorus atom within a fused ring structure. This particular compound is characterized by the presence of a propan-2-yl group attached to the benzo[b]phosphindole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the phosphindole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.

Scientific Research Applications

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5H-Benzo[b]phosphindole: A closely related compound with similar structural features.

    Indole Derivatives: Compounds containing the indole nucleus, which share some chemical properties with phosphindoles.

Uniqueness

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole is unique due to the presence of the propan-2-yl group and the specific arrangement of atoms within the phosphindole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

34938-22-2

Molecular Formula

C15H27P

Molecular Weight

238.35 g/mol

IUPAC Name

5-propan-2-yl-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole

InChI

InChI=1S/C15H27P/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h11-15H,3-10H2,1-2H3

InChI Key

MKHRMKSXBAHAJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)P1C2CCCCC2C3C1CCCC3

Origin of Product

United States

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